
2-(4-Bromophenyl)-1-(4-nonylphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-1-(4-nonylphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-(4-nonylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production of such compounds typically involves large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-1-(4-nonylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium iodide (NaI) in acetone, palladium-catalyzed coupling reactions
Major Products
Oxidation: 4-Bromobenzoic acid, 4-Nonylbenzoic acid
Reduction: 2-(4-Bromophenyl)-1-(4-nonylphenyl)ethanol
Substitution: 2-(4-Iodophenyl)-1-(4-nonylphenyl)ethan-1-one
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of aromatic ketones on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-1-(4-nonylphenyl)ethan-1-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways. The presence of the bromine atom and the nonyl group could influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromophenyl)-1-phenylethan-1-one
- 2-(4-Chlorophenyl)-1-(4-nonylphenyl)ethan-1-one
- 2-(4-Bromophenyl)-1-(4-methylphenyl)ethan-1-one
Uniqueness
2-(4-Bromophenyl)-1-(4-nonylphenyl)ethan-1-one is unique due to the presence of both a bromine atom and a nonyl group, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups may offer distinct properties compared to other similar compounds.
Propriétés
Numéro CAS |
62856-27-3 |
|---|---|
Formule moléculaire |
C23H29BrO |
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-1-(4-nonylphenyl)ethanone |
InChI |
InChI=1S/C23H29BrO/c1-2-3-4-5-6-7-8-9-19-10-14-21(15-11-19)23(25)18-20-12-16-22(24)17-13-20/h10-17H,2-9,18H2,1H3 |
Clé InChI |
LJMGEELZJLURSI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


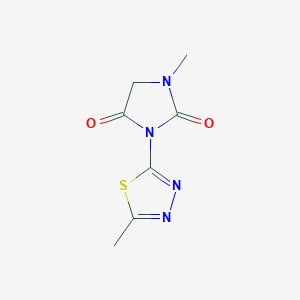

![{[(2-Methylprop-1-en-1-yl)sulfanyl]methyl}benzene](/img/structure/B14496812.png)
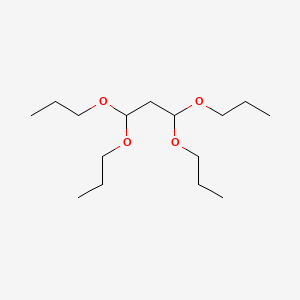
![4-[(2Z)-5-chloro-2-[(2E)-2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate;N,N-diethylethanamine](/img/structure/B14496818.png)


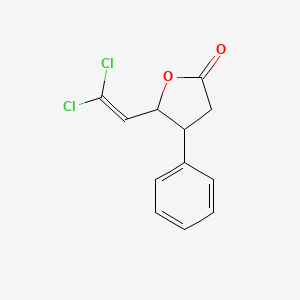

![2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate](/img/structure/B14496858.png)
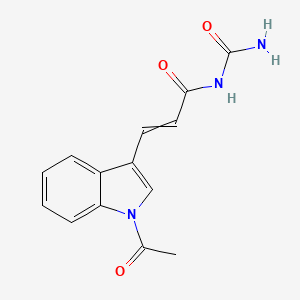
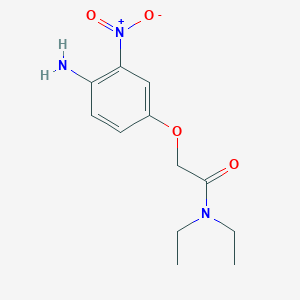
![4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene](/img/structure/B14496875.png)

